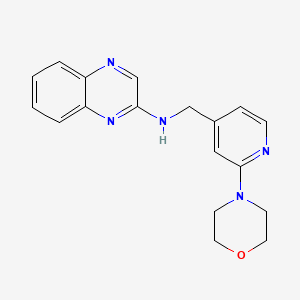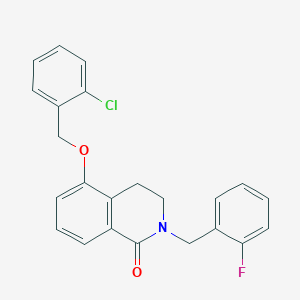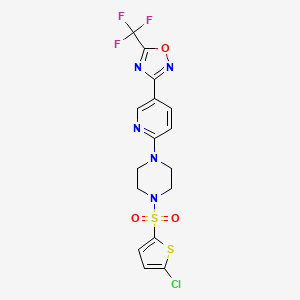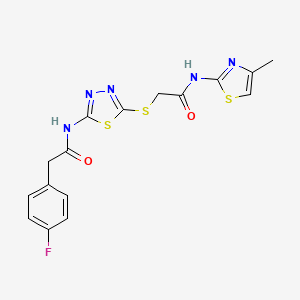![molecular formula C23H24ClN7O B3009029 1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2320925-37-7](/img/structure/B3009029.png)
1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Substitution reactions: Introduction of the 2-chlorophenyl and pyridin-2-yl groups through nucleophilic substitution reactions.
Amide bond formation: Coupling of the carboxylic acid with the amine group to form the final amide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to increase reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Research: Studying its interactions with biological molecules to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the pyrazolyl group.
1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the pyridinyl group.
Uniqueness
The presence of both the pyrazolyl and pyridinyl groups in 1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to similar compounds. These groups can enhance its biological activity and provide additional sites for chemical modification.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O/c1-4-13-30-17(14-16(2)27-30)15-29(3)23(32)21-22(19-10-7-8-12-25-19)31(28-26-21)20-11-6-5-9-18(20)24/h5-12,14H,4,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXDQDMAXBBOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CN(C)C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3008949.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)


![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B3008966.png)
![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)
![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)
